molecular formula C9H15NO B094265 2-Azaspiro[4.5]decan-1-one CAS No. 1005-85-2

2-Azaspiro[4.5]decan-1-one

Cat. No.: B094265
CAS No.: 1005-85-2
M. Wt: 153.22 g/mol
InChI Key: UYZFAPXBVNFJFD-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 2-Azaspiro[4A structurally similar compound, 2,8-diazaspiro[45]decan-1-one, has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key form of programmed necrotic cell death and is considered a significant driver of various inflammatory diseases .

Mode of Action

The exact mode of action of 2-Azaspiro[4It’s worth noting that the structurally similar compound, 2,8-diazaspiro[45]decan-1-one, inhibits RIPK1, thereby blocking the activation of the necroptotic pathway .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[4Given the structural similarity to 2,8-diazaspiro[45]decan-1-one, it may influence the necroptotic pathway by inhibiting RIPK1 .

Pharmacokinetics

The pharmacokinetic properties of 2-Azaspiro[4It’s known that the rate of formation of a similar compound, impurity a, from crystalline gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .

Result of Action

The molecular and cellular effects of 2-Azaspiro[4A structurally similar compound, 2,8-diazaspiro[45]decan-1-one, has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also demonstrated significant anti-necroptotic action in the U937 cell necroptosis model .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Azaspiro[4It’s known that the formation rate of a similar compound, impurity a, from crystalline gabapentin depends on factors such as polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .

Future Directions

The future directions for the research on 2,8-diazaspiro[4.5]decan-1-one derivatives involve further structural optimization . For instance, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Moreover, compound 48 is suggested to be developed as a clinical candidate due to its selective dual TYK2/JAK inhibitor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 2-Azaspiro[4.5]decan-1-one involves the reduction of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester using sodium borohydride and cobalt(II) chloride in a mixture of tetrahydrofuran and water . The reaction is carried out at 0°C and then warmed to room temperature, followed by stirring for 48 hours. The product is then purified using a methanol-chloroform gradient on silica gel .

Another method involves the reduction of this compound using lithium aluminium tetrahydride in tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include reduced forms of the starting materials and various substituted derivatives of this compound, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-azaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZFAPXBVNFJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648592
Record name 2-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-85-2
Record name 2-Azaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.5]decan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0° C. mixture of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester (4.28 g, 23.6 mmol) and cobalt (II) chloride hexahydrate (2.81 g, 11.8 mmol) in THF (80 mL) and water (40 mL) is treated portion-wise with sodium borohydride (4.47 g, 0.118 mol) and is warmed to room temperature and stirred for 48 hours under N2. The reaction is treated with 28% ammonium hydroxide (3.1 mL) and filtered through hyflo. The solvent is removed from the filtrate in vacuo and the residue is diluted with minimal water and brine and is extracted three times with 3:1 chloroform:isopropanol. The organic layer is dried (Na2SO4) and the solvent is removed in vacuo to afford crude product that is purified with a 0 to 10% methanol in CH2Cl2 gradient on silica gel to afford 1.95 g (54%) of the titled product. Rf=0.46 (9/1 CH2Cl2/methanol). MS (m/z): 154 (M+).
Quantity
4.28 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
catalyst
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaspiro[4.5]decan-1-one
Reactant of Route 2
2-Azaspiro[4.5]decan-1-one
Reactant of Route 3
2-Azaspiro[4.5]decan-1-one
Reactant of Route 4
2-Azaspiro[4.5]decan-1-one
Reactant of Route 5
2-Azaspiro[4.5]decan-1-one
Reactant of Route 6
2-Azaspiro[4.5]decan-1-one
Customer
Q & A

Q1: What are the potential applications of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one in material science?

A1: The research highlights the successful synthesis of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one (4) and its subsequent polymerization. [] This monomer's structure, featuring both a vinyl group and a bicyclic ring system, makes it a promising candidate for creating novel polymers. When copolymerized with N,N′-diethylacrylamide, the resulting material exhibits water solubility and thermosensitive properties. [] This suggests potential applications in areas such as drug delivery systems, where temperature-responsive polymers can control the release of pharmaceuticals. Further research is needed to fully explore and exploit the unique properties of polymers derived from this monomer.

Q2: How does the structure of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one influence its polymerization behavior?

A2: The presence of the vinyl group in 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one enables it to undergo free radical polymerization. [] The reactivity of this vinyl group, and thus the polymerization kinetics, might be influenced by the adjacent bicyclic ring system. This could affect the molecular weight, polydispersity, and ultimately, the properties of the resulting polymers. Further investigation into the polymerization kinetics and the relationship between polymer structure and properties would provide valuable insights for tailoring materials with specific characteristics.

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